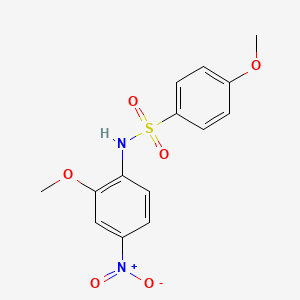
4-methoxy-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide, also known as MNBS, is a sulfonamide-based compound that has gained attention in the scientific community due to its potential applications in various fields. MNBS has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
科学研究应用
4-methoxy-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide has been studied for its potential applications in various fields, including cancer research, enzyme inhibition, and antibacterial activity. This compound has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer. This compound has also been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus. Furthermore, this compound has been studied for its potential as a fluorescent probe for detecting zinc ions in biological systems.
作用机制
The mechanism of action of 4-methoxy-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of cellular signaling pathways. This compound has been shown to inhibit the activity of carbonic anhydrase IX by binding to its active site. This compound has also been shown to modulate the activity of certain signaling pathways, such as the Wnt signaling pathway.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, modulation of cellular signaling pathways, and antibacterial activity. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. This compound has also been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus. Furthermore, this compound has been shown to modulate the activity of certain signaling pathways, such as the Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
实验室实验的优点和局限性
4-methoxy-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide has several advantages for lab experiments, including its stability, solubility, and specificity for certain enzymes and signaling pathways. This compound has been shown to be stable under various conditions, including in the presence of light and air. This compound is also soluble in various solvents, which makes it easier to use in experiments. Furthermore, this compound has been shown to have high specificity for certain enzymes and signaling pathways, which makes it a useful tool for studying these processes. However, this compound also has some limitations, including its potential toxicity and its limited availability.
未来方向
There are several future directions for research on 4-methoxy-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide, including its potential applications in cancer therapy, enzyme inhibition, and fluorescent imaging. This compound has shown promise as a potential inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer. This compound also has potential as a fluorescent probe for detecting zinc ions in biological systems. Furthermore, this compound may have potential as an antibacterial agent, and further studies are needed to explore this possibility. Overall, this compound has great potential for various applications, and further research is needed to fully understand its mechanism of action and potential uses.
合成方法
4-methoxy-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide can be synthesized using different methods, including the reaction of 4-methoxybenzenesulfonyl chloride with 2-methoxy-4-nitroaniline in the presence of a base. Another method involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-methoxy-4-nitrophenol in the presence of a base and a coupling agent. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
属性
IUPAC Name |
4-methoxy-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c1-21-11-4-6-12(7-5-11)23(19,20)15-13-8-3-10(16(17)18)9-14(13)22-2/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPBZWDSVRAZAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5024369.png)
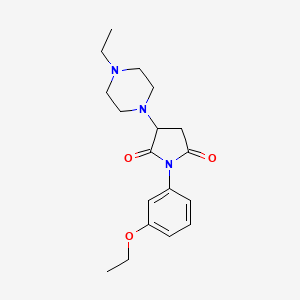
![1-(4-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)-2-[(4-methylphenyl)amino]ethanol](/img/structure/B5024380.png)
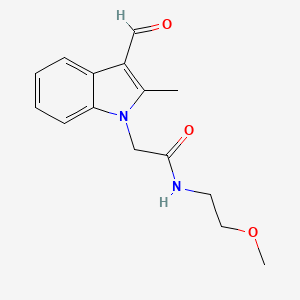

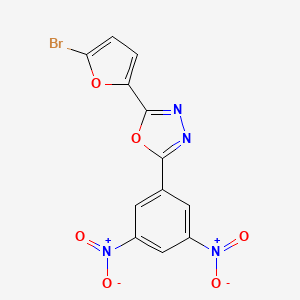
![N-(2-chlorophenyl)-N'-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5024409.png)
![4-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5024425.png)
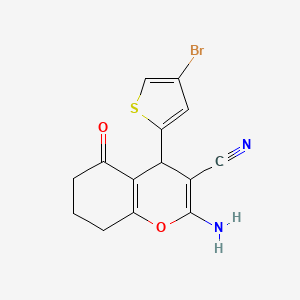
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5024427.png)
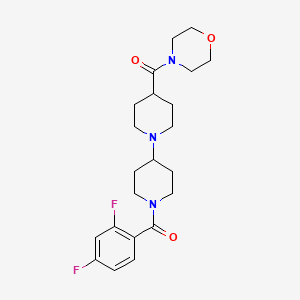
![2-amino-4-[4-(methylthio)phenyl]-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5024443.png)
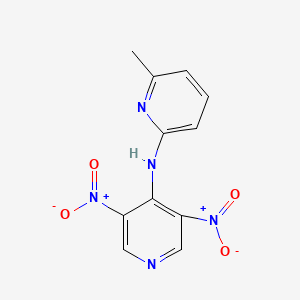
![2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5024459.png)